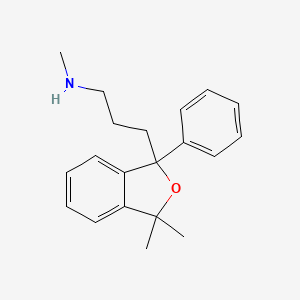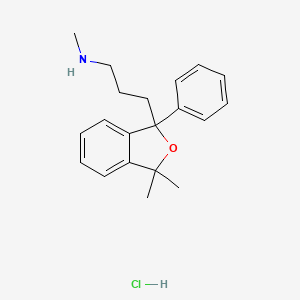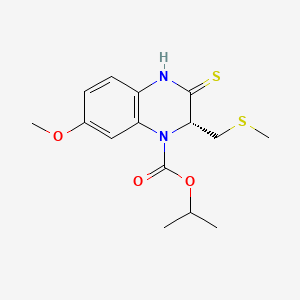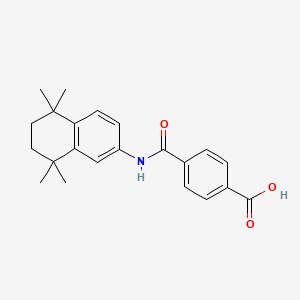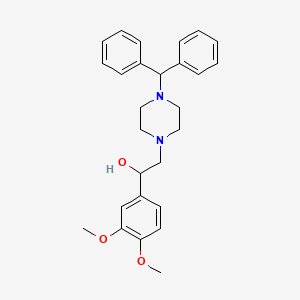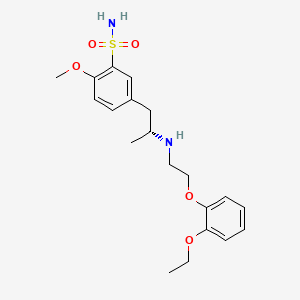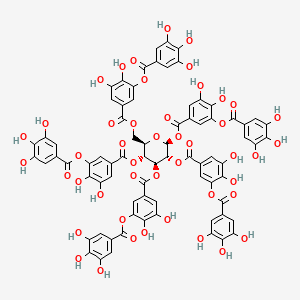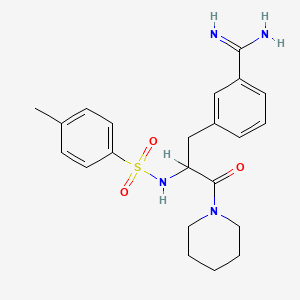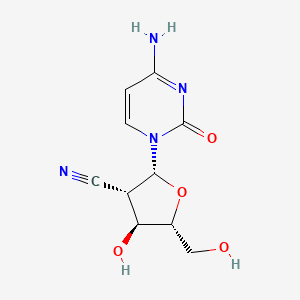
thiostrepton
Vue d'ensemble
Description
Thiostrepton is a natural cyclic oligopeptide antibiotic derived from several strains of streptomycetes, including Streptomyces azureus and Streptomyces laurentii . It targets a wide variety of gram-negative and gram-positive bacteria, especially those causing skin infections .
Synthesis Analysis
The total synthesis of this compound was completed by K.C. Nicolaou, et al. in 2004 . The synthesis of the dihydroquinoline portion of this compound, the siomycins, and the thiopeptins, members of the this compound family of peptide antibiotics, has been achieved featuring the one-pot olefination via the Matsumura-Boekelheide rearrangement .
Molecular Structure Analysis
This compound is a complex molecule with a molecular formula of C72H85N19O18S5 . Much of its chemical structure has been determined by X-ray crystallographic techniques .
Chemical Reactions Analysis
This compound has been modified using Rh-catalyzed conjugate arylation, which achieves the site- and stereoselective functionalization of one subterminal dehydroalanine residue (Dha16) present in this compound .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder with a molecular weight of 1664.89 g/mol . It is insoluble in water but soluble in CHCl3, CH2Cl2, dioxane, pyridine, glacial acetic acid, and DMF .
Applications De Recherche Scientifique
Traitement des infections à Mycobacterium abscessus
Le thiostrepton a été identifié comme un candidat médicament thérapeutique potentiel pour le traitement des infections causées par Mycobacterium abscessus . Cette bactérie est une espèce non tuberculeuse à croissance rapide et multirésistante aux médicaments, responsable d'une variété d'infections humaines, telles que les infections cutanées et pulmonaires . Le this compound s'est avéré inhiber significativement la croissance des souches sauvages de M. abscessus, des sous-espèces, des isolats cliniques et des mutants résistants aux médicaments in vitro et dans les macrophages .
Propriétés anti-inflammatoires
Le this compound a montré des propriétés anti-inflammatoires. Le traitement au this compound a considérablement réduit la production de cytokines pro-inflammatoires de manière dose-dépendante, suggérant un effet inhibiteur du this compound sur l'inflammation induite pendant l'infection par M. abscessus .
Effets antimicrobiens
Le this compound, produit par Streptomyces laurentii, est un puissant antibiotique thiopeptidique archétypal qui antagonise efficacement un large spectre de bactéries Gram-positives . Il a été utilisé comme agent antimicrobien sûr pour les animaux .
Traitement des agents pathogènes buccaux
Le this compound et ses dérivés ont montré une application potentielle contre les agents pathogènes buccaux . Ils ont montré une activité antibactérienne puissante contre les micro-organismes cariogènes Gram-positifs impliqués dans le développement des caries dentaires, ainsi que deux principaux agents pathogènes parodontaux Gram-négatifs .
Ingénierie biosynthétique
Le this compound A, produit par Streptomyces laurentii ATCC 31255, est l'un des métabolites thiopeptidiques les plus reconnus . Il a suscité un grand intérêt en raison de ses activités puissantes contre les agents pathogènes Gram-positifs résistants aux antibiotiques émergents .
Mécanisme D'action
Target of Action
Thiostrepton, also known as Bryamycin, primarily targets the bacterial ribosome . It specifically binds to the GTPase-associated center within the ribosome, in a cleft formed between the N-terminal domain (NTD) of L11 and 23S rRNA loops H44 and H45 . This interaction inhibits the function of elongation factor G (EF-G), which is essential for mRNA and tRNA translocation .
Mode of Action
This compound exerts its inhibitory function by binding to the ribosome, altering the structure of rRNA-L11 protein complexes . This binding abrogates the binding of GTPase elongation factors to the 70S ribosome . The exact mechanism by which this compound affects EF-G function is actively debated .
Biochemical Pathways
This compound’s action affects the protein translation process, essentially active against Gram-positive bacteria and some Gram-negative bacteria . It inhibits protein biosynthesis by preventing the normal functioning of the ribosome .
Result of Action
This compound exhibits activity against various cells by targeting specific transcription factors. For instance, it has been reported to exhibit activity against breast cancer cells through targeting the transcription factor forkhead box M1 (FOXM1) . It has also been shown to circumvent acquired cisplatin resistance in breast cancer cells under in vitro conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and the presence of other solvents .
Safety and Hazards
Orientations Futures
Thiostrepton has shown promise in treating osteoporosis in animal models because it can inhibit unusual osteoclast precursor cells . It has also been found to significantly inhibit the growth of Mycobacterium abscessus wild-type strains, subspecies, clinical isolates, and drug-resistant mutants in vitro and in macrophages .
Analyse Biochimique
Biochemical Properties
Thiostrepton plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits bacterial protein synthesis and ribosomal GTPase activity by binding noncovalently to the 23S rRNA in the GTPase center of the 50S subunit . This compound also targets the oncogenic transcription factor FoxM1, which is involved in cancer progression and tumorigenesis . Additionally, this compound has been shown to interact with heat shock proteins, such as HspA1A, Hsp70, Hsp90α, and Hsp105, in human cancer cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In breast cancer cells, this compound induces cell cycle arrest at the G1 and S phases and promotes cell death by repressing FoxM1 . It also inhibits cell migration, metastasis, and transformation, which are downstream functional attributes of FoxM1 . In acute myeloid leukemia, this compound induces cell death of leukemic blasts and associated macrophages . Furthermore, this compound has been shown to decrease cell migration and change cell morphology from mesenchymal-like to epithelial-like structure in triple-negative breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits bacterial protein synthesis by binding to the 23S rRNA in the GTPase center of the 50S subunit . This compound also targets the FoxM1 transcription factor, preventing its activity and leading to the repression of genes involved in cancer progression . Additionally, this compound induces oxidative and proteotoxic stress by upregulating stress-related genes and endoplasmic reticulum (ER) stress genes . It also triggers the upregulation of heat shock proteins, leading to the accumulation of protein aggregates and apoptosis in human cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to induce the upregulation of several gene products in Streptomyces lividans, including the TipAS and TipAL isoforms . In human cancer cells, this compound triggers the upregulation of heat shock proteins and induces apoptosis . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of DEN/PB-induced liver carcinogenesis, this compound-micelles have been shown to inhibit tumor growth and induce apoptosis in cancer cells . In another study, this compound was found to reduce psoriasis-like inflammation in animal models . The threshold effects and toxic or adverse effects of this compound at high doses have not been extensively studied, but its potential therapeutic applications in various diseases have been demonstrated .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the formation of thiazole or thiazoline from cysteine residues in the peptide chain . Cyclodehydratase tsrO and dehydrogenase tsrM catalyze these reactions, while dehydratases tsrJ, K, and S convert serine residues into dehydroalanines . This compound has also been shown to modulate the RAC1 signaling pathway via ARHGDIB, potentially reversing insulin resistance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a natural cyclic oligopeptide antibiotic that is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, dioxane, pyridine, and glacial acetic acid . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its accumulation in specific compartments or organelles has been observed .
Subcellular Localization
This compound exhibits subcellular localization in various compartments and organelles. In the malaria parasite Plasmodium falciparum, this compound targets the proteasome and apicoplast, leading to the accumulation of ubiquitinated proteins and parasite elimination . The subcellular localization of this compound in other cell types has not been extensively studied, but its effects on protein synthesis and stress response suggest that it may localize to the ribosome and endoplasmic reticulum .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Thiostrepton involves the coupling of two peptide fragments, followed by post-translational modifications.", "Starting Materials": [ "L-threonine", "L-cysteine", "L-valine", "L-aspartic acid", "L-phenylalanine", "L-proline", "L-leucine", "L-tryptophan", "L-serine", "L-lysine", "L-tyrosine", "L-arginine", "L-isoleucine", "L-glutamic acid", "L-homoserine", "L-homocysteine", "L-alanine", "L-glycine", "L-methionine", "L-ornithine", "L-histidine", "L-thiazoline-4-carboxylic acid", "N-acetyl-L-cysteine", "N-acetyl-L-serine", "N-acetyl-L-threonine", "N-acetyl-L-valine", "N-acetyl-L-leucine", "N-acetyl-L-isoleucine", "N-acetyl-L-phenylalanine", "N-acetyl-L-tryptophan", "N-acetyl-L-tyrosine", "N-acetyl-L-lysine", "N-acetyl-L-arginine", "N-acetyl-L-histidine", "N-acetyl-L-ornithine", "N-acetyl-L-methionine", "N-acetyl-L-glutamic acid", "N-acetyl-L-aspartic acid", "N-acetyl-L-proline", "N-acetyl-L-homoserine", "N-acetyl-L-homocysteine", "N-acetyl-L-alanine", "N-acetyl-L-glycine", "N-acetyl-L-thiazoline-4-carboxylic acid", "N-methyl-L-tryptophan", "N-methyl-L-phenylalanine", "N-methyl-L-lysine", "N-methyl-L-arginine", "N-methyl-L-histidine", "N-methyl-L-ornithine", "N-methyl-L-glutamic acid", "N-methyl-L-aspartic acid", "N-methyl-L-proline", "N-methyl-L-alanine", "N-methyl-L-glycine", "N-methyl-L-leucine", "N-methyl-L-isoleucine", "N-methyl-L-valine", "N-methyl-L-serine", "N-methyl-L-threonine", "N-methyl-L-cysteine", "N-methyl-L-homoserine", "N-methyl-L-homocysteine", "N-methyl-L-phenylalanine ethyl ester", "N-methyl-L-tryptophan ethyl ester", "N-methyl-L-tyrosine ethyl ester", "N-methyl-L-lysine methyl ester", "N-methyl-L-ornithine ethyl ester", "N-methyl-L-arginine methyl ester", "N-methyl-L-histidine methyl ester", "N-methyl-L-glutamic acid diethyl ester", "N-methyl-L-aspartic acid diethyl ester", "N-methyl-L-proline methyl ester", "N-methyl-L-alanine methyl ester", "N-methyl-L-glycine methyl ester", "N-methyl-L-leucine methyl ester", "N-methyl-L-isoleucine methyl ester", "N-methyl-L-valine methyl ester", "N-methyl-L-serine methyl ester", "N-methyl-L-threonine methyl ester", "N-methyl-L-cysteine methyl ester", "N-methyl-L-homoserine methyl ester", "N-methyl-L-homocysteine methyl ester", "N-methyl-L-arginine ethyl ester", "N-methyl-L-histidine ethyl ester" ], "Reaction": [ "Coupling of two peptide fragments using a thioester bond", "Post-translational modifications including oxidation, reduction, and cyclization" ] } | |
Numéro CAS |
1393-48-2 |
Formule moléculaire |
C72H85N19O18S5 |
Poids moléculaire |
1664.9 g/mol |
Nom IUPAC |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,40S,46S,53S,59S)-37-[(2S)-butan-2-yl]-18-[(3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-/t26-,30-,31-,32-,33+,34+,35+,39+,45+,47-,48-,49-,51-,52+,53+,71?,72+/m0/s1 |
Clé InChI |
NSFFHOGKXHRQEW-QCTFHWNOSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@]23CCC(=N[C@@H]2C4=CSC(=N4)[C@H]([C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N1)C(=C5)[C@H](C)O)C)NC(=O)C7=CSC(=N7)[C@@H](NC(=O)[C@H]8CSC(=N8)/C(=C/C)/NC(=O)[C@@H](NC(=O)C9=CSC3=N9)[C@@H](C)O)C(C)([C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |
Apparence |
Solid powder |
Point d'ébullition |
250 °C (sublimes) |
Color/Form |
Orthorhombic crystals from water White crystalline powde |
Densité |
1.432 g/cu cm at 22 °C |
melting_point |
300 dec °C Mp 297 ° dec. 297 °C (decomposes) 300°C |
Autres numéros CAS |
18875-37-1 77160-91-9 130380-93-7 56-41-7 |
Description physique |
OtherSolid Solid White crystalline powder; odourless |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
164000 mg/L (at 25 °C) 164 mg/mL at 25 °C Solubility in cold 80% ethanol = 0.2% Slightly soluble in ethanol, pyridine; insoluble in ether, acetone In water, 1.64X10+5 mg/L at 25 °C 204 mg/mL Solublein water Slightly soluble (in ethanol) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Abufène Alanine Alanine, L Isomer Alanine, L-Isomer L Alanine L-Alanine L-Isomer Alanine |
Pression de vapeur |
1.05X10-7 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



